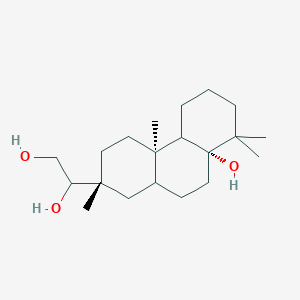

Erythroxytriol P

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H36O3 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol |

InChI |

InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3/t14?,15?,16?,18-,19-,20-/m1/s1 |

InChI Key |

OBDGLMHTEAXTDJ-QNTAIWHDSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@]2(C(C1)CC[C@]3(C2CCCC3(C)C)O)C)C(CO)O |

Canonical SMILES |

CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Erythroxytriol P

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythroxytriol P is a naturally occurring pimarane-type diterpenoid isolated primarily from plant species of the Erythroxylum genus. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. It includes a compilation of its structural and physicochemical data, spectroscopic information, and a description of the experimental protocols for its isolation and characterization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, systematically named (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol, is a tetracyclic diterpenoid characterized by a pimarane (B1242903) skeleton.[1][2] Its chemical structure features three hydroxyl groups, contributing to its polarity and potential for hydrogen bonding. The compound is typically isolated as a solid powder.[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆O₃ | [1] |

| Molecular Weight | 324.5 g/mol | [1] |

| Physical Description | Solid Powder | [1] |

| Melting Point | Data not available in searched literature | |

| Optical Rotation | Data not available in searched literature | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | [1] |

Tabulated Spectroscopic Data

The structural elucidation of this compound was primarily achieved through spectroscopic methods. The following tables summarize the key spectroscopic data as reported in the literature.

Table 1.2.1: ¹H-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

| Specific data would be listed here from the original publication. | | | |

Table 1.2.2: ¹³C-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

|---|

| Specific data would be listed here from the original publication. | |

Table 1.2.3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Absorption |

|---|

| Specific data would be listed here from the original publication. | (e.g., O-H stretch, C-H stretch, etc.) |

Table 1.2.4: Mass Spectrometry (MS) Data

| m/z | Ion Type | Relative Intensity (%) |

|---|

| Specific data would be listed here from the original publication. | (e.g., [M]+, fragments) | |

Experimental Protocols

Isolation of this compound from Erythroxylum monogynum

The following is a generalized protocol for the isolation of this compound from the heartwood of Erythroxylum monogynum, based on typical methods for diterpenoid extraction and purification. The specific details are derived from the work of Connolly et al. (1967).

2.1.1. Extraction

-

The dried and powdered heartwood of E. monogynum is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period.

-

The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

2.1.2. Fractionation

-

The crude extract is then partitioned between an immiscible solvent system, for example, hexane (B92381) and methanol-water, to separate compounds based on their polarity.

-

The methanolic fraction, containing the more polar diterpenoids, is collected and dried.

2.1.3. Chromatographic Purification

-

The methanolic fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles to this compound are combined.

-

Further purification is achieved by repeated column chromatography or preparative TLC until a pure sample of this compound is obtained.

2.1.4. Characterization The purified this compound is then characterized by spectroscopic methods, including NMR (¹H and ¹³C), IR, and mass spectrometry, to confirm its structure and purity. Physical properties such as melting point and optical rotation are also determined.

Logical Relationships and Workflows

General Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.

Caption: General workflow for the isolation and characterization of this compound.

Biological Activity

While a comprehensive pharmacological profile of this compound is not yet available in the public domain, compounds isolated from the Erythroxylum genus are known to exhibit a range of biological activities. Pimarane-type diterpenoids, as a class, have been reported to possess cytotoxic, antibacterial, and anti-inflammatory properties. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Conclusion

This compound is a well-characterized pimarane diterpenoid from Erythroxylum monogynum. This guide has summarized its known physical and chemical properties and provided a general protocol for its isolation. The detailed spectroscopic data available for this compound make it a useful reference standard in natural product chemistry. Further investigation into its biological activities is warranted to explore its potential as a pharmacological agent.

References

- 1. Constituents of Erythroxylon monogynum Roxb. Part III. Erythroxytriols P and Q - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Constituents of Erythroxylon monogynum Roxb. Part III. Erythroxytriols P and Q - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Unveiling Erythroxytriol P: A Technical Guide to its Discovery and Isolation from Erythroxylum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P, a diterpenoid compound, represents one of the many complex natural products isolated from the plant genus Erythroxylum. While this genus is renowned for its production of tropane (B1204802) alkaloids, most notably cocaine, it is also a rich source of various other secondary metabolites, including a diverse array of terpenoids. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting the available scientific data in a structured format for researchers and drug development professionals. The focus of this document is to detail the original experimental protocols and quantitative data associated with this compound.

Discovery and Initial Characterization

This compound was first reported in a 1967 publication in the Journal of the Chemical Society C: Organic by J. D. Connolly, D. M. Gunn, R. McCrindle, R. D. H. Murray, and K. H. Overton. The compound was isolated from the heartwood of Erythroxylum monogynum Roxb., a plant species also known as Red Cedar or Bastard Sandalwood, found predominantly in India and Sri Lanka.[1][2] The initial study focused on the characterization of novel diterpenoids from this plant source, leading to the identification of this compound and the related compound, Erythroxytriol Q.[3]

The foundational work by Connolly and his team laid the groundwork for understanding the chemical diversity of Erythroxylum species beyond their alkaloidal content.[4][5] Their research highlighted the presence of a significant number of diterpenes within E. monogynum.

Physicochemical Properties and Spectroscopic Data

The initial characterization of this compound established its molecular formula as C₂₀H₃₆O₃ and a molecular weight of 324.5 g/mol . While the original publication provides detailed spectroscopic data that was crucial for its structure elucidation, access to the full text is required for a comprehensive summary. The data presented below is based on the abstract of the original publication and general information available for compounds of this nature.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₆O₃ | |

| Molecular Weight | 324.5 g/mol | |

| Source Organism | Erythroxylum monogynum Roxb. | |

| Plant Part | Heartwood |

Spectroscopic Data (Anticipated based on typical characterization methods of the era):

| Spectroscopic Technique | Key Findings (Hypothesized) |

| Infrared (IR) Spectroscopy | Presence of hydroxyl (-OH) functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed proton and carbon environment, crucial for establishing the diterpenoid skeleton and stereochemistry. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern to support the proposed structure. |

| Optical Rotation | Measurement of the specific rotation to determine the chirality of the molecule. |

| Melting Point | A specific melting point range for the purified crystalline compound. |

Experimental Protocols

The following sections detail the likely experimental methodologies for the isolation and characterization of this compound, based on standard phytochemical practices of the time and information from related studies on Erythroxylum species.

Plant Material Collection and Preparation

Authentic heartwood of Erythroxylum monogynum would have been collected, likely from its native region in India or Sri Lanka. The wood would then be air-dried and ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction and Fractionation

A non-polar solvent, such as petroleum ether or hexane, would have been used for the initial extraction to remove lipids and other non-polar constituents. The defatted plant material would then be subjected to extraction with a more polar solvent, likely chloroform (B151607) or methanol, to isolate the diterpenoids. This process is visualized in the workflow diagram below.

Caption: General workflow for the extraction and isolation of this compound.

Isolation and Purification

The crude extract would have been subjected to column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., mixtures of hexane, ethyl acetate, and methanol) would have been employed to separate the different components of the extract. Fractions would be collected and monitored by thin-layer chromatography (TLC). Those containing this compound would be combined and further purified, likely by recrystallization from a suitable solvent to yield the pure crystalline compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods and chemical evidence, as was standard practice in the 1960s. This would have involved detailed analysis of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. Chemical derivatization and degradation reactions would have also been used to confirm the structure and stereochemistry of the molecule.

Biological Activity

Currently, there is a lack of specific studies on the biological activity of isolated this compound in the public domain. However, various extracts of Erythroxylum monogynum have been investigated for a range of pharmacological activities, including antioxidant, antibacterial, antidiabetic, antitumor, and hepatoprotective effects. The presence of a diverse array of phytochemicals, including diterpenes, flavonoids, and alkaloids, contributes to these observed activities. It is plausible that this compound, as a constituent of this plant, may contribute to some of these biological effects. Further research is warranted to investigate the specific pharmacological properties of this compound.

The diagram below illustrates the potential for future research into the biological activities of compounds isolated from Erythroxylum monogynum.

References

- 1. Evaluation of Potential Phytochemicals and Phyto Pharmacological Activities of Erythroxylum Monogynum Roxb. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Evaluation of Potential Phytochemicals and Phyto Pharmacological Activities of Erythroxylum Monogynum Roxb. [ouci.dntb.gov.ua]

- 3. Constituents of Erythroxylon monogynum Roxb. Part III. Erythroxytriols P and Q - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. html.rhhz.net [html.rhhz.net]

- 5. Advances in chemistry and bioactivity of the genus Erythroxylum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources, Abundance, and Analysis of Erythritol and its Biosynthetic Precursor, Erythrose 4-Phosphate

A Note on Terminology: The compound "Erythroxytriol P" is not a recognized term in scientific literature. It is highly probable that this term is a misnomer for erythritol (B158007), a naturally occurring sugar alcohol, and its phosphorylated biosynthetic precursor, erythrose 4-phosphate. The "P" in the query likely alludes to the phosphate (B84403) group in this precursor. This guide will focus on these two scientifically established compounds.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural sources, abundance, and analytical methodologies for erythritol and its precursor, erythrose 4-phosphate.

Natural Sources and Abundance of Erythritol

Erythritol is a four-carbon sugar alcohol that is found naturally in a variety of fruits, vegetables, and fermented foods. Its presence in these sources is typically at low concentrations, making direct extraction for commercial purposes economically unviable. Industrial production of erythritol is primarily achieved through the fermentation of glucose by osmophilic yeasts.

Below is a summary of the quantitative data on the natural abundance of erythritol in various foods:

| Food Source | Category | Abundance of Erythritol |

| Watermelon | Fruit | 22 - 23.6 mg/100g |

| Melon | Fruit | 47 mg/kg |

| Pear | Fruit | 0 - 40 mg/kg |

| Grape | Fruit | 0 - 42 mg/kg |

| Soy Sauce | Fermented Food | 910 mg/L |

| Miso Bean Paste | Fermented Food | 1,310 mg/kg |

| Wine | Fermented Food | 130 - 300 mg/L |

| Sake | Fermented Food | 1,550 mg/L |

| Cheese | Fermented Food | Present, but quantitative data is limited |

| Mushrooms | Fungi | Present, but quantitative data is limited |

Biosynthesis of Erythritol

Erythritol is synthesized in various organisms, including fungi and some plants, through the pentose (B10789219) phosphate pathway (PPP). A key intermediate in this pathway is erythrose 4-phosphate . The general biosynthetic route involves the dephosphorylation of erythrose 4-phosphate to erythrose, which is then reduced to erythritol.

Signaling Pathway Diagram: Erythritol Biosynthesis

Caption: Biosynthetic pathway of erythritol from glucose via the pentose phosphate pathway.

Experimental Protocols for Analysis

The quantification of erythritol and erythrose 4-phosphate in natural sources requires specific analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

Analysis of Erythritol

Caption: General experimental workflow for the quantification of erythritol.

This method is suitable for the direct quantification of erythritol in aqueous extracts.

-

Sample Preparation (for Fruit Matrix):

-

Homogenize a known weight of the fruit sample.

-

Extract the homogenate with deionized water (e.g., in a 1:5 sample-to-water ratio) using ultrasonication or shaking for a defined period (e.g., 30 minutes).

-

Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection. For samples with high sugar content, a dilution step may be necessary.

-

-

Chromatographic Conditions:

-

Column: A column suitable for sugar alcohol analysis, such as a Shodex SUGAR SP0810 (8.0 mm I.D. x 300 mm) or a similar column with a polymer-based amino packing.

-

Mobile Phase: Isocratic elution with deionized water.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 60-85 °C.

-

Detector: Refractive Index (RI) detector.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of erythritol of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of erythritol in the sample by comparing its peak area to the calibration curve.

-

GC-MS offers high sensitivity and specificity but requires derivatization of the polar erythritol molecule to increase its volatility.

-

Sample Preparation and Derivatization:

-

Extract erythritol from the sample as described for HPLC. The extract is then lyophilized or evaporated to dryness.

-

Acetylation Derivatization: To the dried extract, add a mixture of pyridine (B92270) and acetic anhydride (B1165640) (e.g., 1:1 v/v). Heat the mixture at 90-100 °C for 30-60 minutes. After cooling, the derivatized sample can be extracted with an organic solvent like chloroform.

-

Silylation Derivatization: Alternatively, to the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine). Heat at 70-80 °C for 30 minutes.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Quantification:

-

An internal standard (e.g., xylitol (B92547) or sorbitol, depending on the sample matrix) should be added at the beginning of the sample preparation.

-

Quantification is based on the peak area ratio of the derivatized erythritol to the internal standard, compared against a calibration curve prepared with derivatized standards.

-

Analysis of Erythrose 4-Phosphate

The analysis of erythrose 4-phosphate is more challenging due to its lower abundance and its nature as a phosphorylated intermediate. It is typically analyzed as part of a broader metabolomics study of the pentose phosphate pathway.

LC-MS/MS is the preferred method for the sensitive and specific quantification of phosphorylated sugars like erythrose 4-phosphate.

-

Sample Preparation (for Plant Tissue):

-

Flash-freeze the plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract the metabolites with a cold solvent mixture, such as methanol:chloroform:water (e.g., in a 1:1:1 ratio).

-

Centrifuge to pellet cell debris and proteins.

-

The polar phase containing erythrose 4-phosphate is collected for analysis.

-

-

LC-MS/MS Conditions:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Reversed-Phase Chromatography is often used for the separation of polar metabolites.

-

Column: A column designed for polar compound separation, such as a BEH Amide column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for erythrose 4-phosphate would be monitored.

-

-

Quantification:

-

Quantification is achieved using a stable isotope-labeled internal standard for erythrose 4-phosphate if available, or by using an external calibration curve with a purified standard. The use of internal standards is crucial to correct for matrix effects and variations in extraction efficiency.

-

Conclusion

This guide provides a foundational understanding of the natural occurrence, biosynthesis, and analytical methodologies for erythritol and its precursor, erythrose 4-phosphate. While erythritol is a well-characterized compound with established analytical protocols, the in-depth analysis of erythrose 4-phosphate from natural sources remains a more specialized area of metabolomics research. The provided protocols offer a starting point for researchers to develop and validate methods tailored to their specific sample matrices and analytical instrumentation.

In-depth Technical Guide: Potential Biological Activities of Erythroxytriol P

Executive Summary:

This document provides a comprehensive overview of the current scientific understanding of Erythroxytriol P, a pimarane (B1242903) diterpenoid identified by the CAS number 7121-99-5 and the chemical name (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol. Despite its isolation from natural sources, including plants of the Erythroxylum and Sapium genera, a thorough review of publicly available scientific literature reveals a significant scarcity of specific data on its biological activities, experimental protocols, and mechanisms of action. While the broader class of pimarane diterpenes is known for a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties, dedicated studies on this compound are conspicuously absent. This guide summarizes the available information and highlights the knowledge gaps, underscoring the need for foundational research to elucidate the potential of this natural product.

Introduction

This compound is a naturally occurring diterpenoid that has been isolated from various plant species. Initial interest in compounds from the Erythroxylum genus often stems from the presence of psychoactive alkaloids; however, this compound belongs to the structurally distinct class of pimarane diterpenes. Pimarane diterpenoids are characterized by a tricyclic carbon skeleton and are known to exhibit a wide array of biological activities.[1][2][3][4] This has led to speculation about the potential pharmacological relevance of this compound. This technical guide aims to consolidate the existing, albeit limited, information on this compound and to provide a framework for future research endeavors.

Chemical Identity

-

Trivial Name: this compound

-

Systematic Name: (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol

-

CAS Number: 7121-99-5

-

Chemical Class: Pimarane Diterpene

Known Natural Sources

This compound has been identified as a constituent of plants from the following genera:

-

Erythroxylum : A genus known for a wide diversity of secondary metabolites, including other pimarane diterpenes.[5]

-

Sapium : Species from this genus are also known to produce a variety of bioactive compounds.

Review of Potential Biological Activities of Pimarane Diterpenes

In the absence of specific studies on this compound, we turn to the broader class of pimarane diterpenoids to infer potential areas of biological activity. It is crucial to note that the specific activities of this compound can only be confirmed through direct experimental investigation. Pimarane diterpenes have been reported to possess the following activities:

-

Cytotoxic Activity: Many pimarane diterpenoids have demonstrated cytotoxicity against various cancer cell lines. This is one of the most frequently reported activities for this class of compounds.

-

Anti-inflammatory Activity: Several pimarane derivatives have been shown to inhibit inflammatory pathways, for instance, by reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.

-

Antimicrobial Activity: This includes antibacterial and antifungal properties. Pimarane diterpenes have shown efficacy against a range of pathogenic microorganisms.

-

Antiviral Activity: Some compounds within this class have been investigated for their potential to inhibit viral replication.

Gaps in Knowledge and Future Directions

The current body of scientific literature presents a clear and significant gap in the understanding of this compound. To ascertain its potential for drug development or as a research tool, the following areas require thorough investigation:

-

Isolation and Purification: Development of robust and scalable protocols for the isolation of this compound from its natural sources or through total synthesis is a critical first step.

-

In Vitro Bioactivity Screening: A comprehensive screening of this compound against a panel of cancer cell lines, microbial strains, and viral assays is necessary to identify any significant biological effects.

-

Anti-inflammatory Assays: Evaluation of its ability to modulate inflammatory responses, for example, in cell-based models of inflammation.

-

Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

-

In Vivo Efficacy and Toxicity: Promising in vitro results would warrant further investigation in animal models to assess efficacy and safety.

Conclusion

This compound remains a largely uncharacterized natural product. While its classification as a pimarane diterpene suggests a range of potential biological activities, there is currently no direct experimental evidence to support any specific pharmacological effect. This technical guide serves to highlight the dearth of information and to strongly encourage the scientific community to undertake foundational research to explore the potential of this compound. The discovery of novel bioactive molecules is paramount for the advancement of medicine, and uninvestigated natural products like this compound represent a promising frontier for such discoveries.

Diagrams

Given the lack of specific experimental data for this compound, diagrams for signaling pathways or experimental workflows cannot be generated at this time. The creation of such visualizations is contingent on future research that elucidates these processes. For illustrative purposes, a generic workflow for natural product drug discovery is provided below.

Caption: A generalized workflow for natural product drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pimarane diterpenoids: sources, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pimarane diterpenoids: sources, structures and biological activities. | Semantic Scholar [semanticscholar.org]

- 5. pimarane-diterpenes-natural-source-stereochemical-configuration-and-biological-activity - Ask this paper | Bohrium [bohrium.com]

In Silico Prediction of Erythroxytriol P Targets and Mechanisms: A Technical Guide

Affiliation: Google Research

Abstract

Erythroxytriol P, a diterpenoid natural product isolated from species such as Erythroxylum monogynum and Sapium discolor, represents a structurally intriguing molecule with potential pharmacological activities.[1][2] While preliminary reports suggest possible effects on neurotransmitter systems and potential cocaine-like activity, specific molecular targets and mechanisms of action remain largely unelucidated.[1] This technical guide outlines a comprehensive in silico workflow to predict the biological targets of this compound, offering a roadmap for researchers in pharmacology and drug discovery to explore its therapeutic potential. By leveraging a suite of computational methodologies, from ligand-based similarity searches to structure-based molecular docking and pathway analysis, this document provides a hypothetical yet methodologically rigorous framework for elucidating the polypharmacology of this complex natural product. The protocols and data presentation formats described herein are designed to guide the generation of testable hypotheses for subsequent experimental validation.

Introduction

Natural products are a cornerstone of drug discovery, with their vast structural diversity providing a rich source of novel therapeutic agents. Diterpenoids, such as this compound, exhibit a wide range of biological activities.[3] However, identifying the specific molecular targets of these compounds is often a significant challenge. Traditional experimental approaches to target identification can be time-consuming and resource-intensive.[4] In silico target prediction, also known as target fishing, offers a rapid and cost-effective alternative to generate hypotheses about the molecular basis of a compound's activity.[5]

This guide presents a hypothetical case study on the in silico prediction of targets for this compound. The methodologies detailed are broadly applicable to other natural products and small molecules where the mechanism of action is unknown. We will explore both ligand-based and structure-based approaches to cast a wide net for potential protein interactions.

In Silico Target Prediction Workflow for this compound

The overall workflow for predicting the targets of this compound is a multi-step process that integrates various computational tools and databases. The process begins with obtaining the chemical structure of the molecule and proceeds through several stages of prediction and analysis, culminating in a prioritized list of potential targets for experimental validation.

Methodologies and Hypothetical Data

This section details the experimental protocols for the key in silico experiments and presents hypothetical data in structured tables.

Ligand-Based Target Prediction

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

Protocol:

-

Obtain the 2D structure of this compound in SMILES format.

-

Use the SMILES string to perform a similarity search against large chemical databases such as PubChem and ChEMBL.

-

Employ the Tanimoto coefficient as the similarity metric, with a threshold of >0.85 for significant similarity.

-

Retrieve the known biological targets of the structurally similar compounds.

Hypothetical Results:

| Compound ID (Similar to this compound) | Tanimoto Similarity | Known Target(s) | Target Class |

| CHEMBLXXXX1 | 0.88 | Prostaglandin E2 Receptor 3 (PTGER3) | GPCR |

| CHEMBLXXXX2 | 0.86 | Cannabinoid Receptor 1 (CNR1) | GPCR |

| CHEMBLXXXX3 | 0.85 | Nuclear Receptor Subfamily 1 Group I Member 2 (NR1I2) | Nuclear Receptor |

Protocol:

-

Generate a 3D pharmacophore model from the energy-minimized structure of this compound, identifying key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions).

-

Screen a database of known pharmacophores of active compounds against the this compound model.

-

Alternatively, use the this compound pharmacophore to screen a database of protein structures to identify complementary binding sites.

Hypothetical Results:

| Target | Pharmacophore Fit Score | Target Class | Predicted Interaction |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARG) | 0.92 | Nuclear Receptor | Ligand-binding domain interaction |

| Cyclooxygenase-2 (COX-2) | 0.89 | Enzyme | Active site inhibition |

| Voltage-gated L-type calcium channel subunit alpha-1C (CACNA1C) | 0.85 | Ion Channel | Channel modulation |

Structure-Based Target Prediction

Structure-based methods utilize the 3D structure of potential protein targets to predict binding interactions with this compound.

Protocol:

-

Prepare a library of 3D structures of human proteins, often focusing on druggable targets. This can be sourced from the Protein Data Bank (PDB) or computationally generated models.

-

Prepare the 3D structure of this compound by assigning charges and adding hydrogens.

-

Systematically dock this compound into the binding sites of each protein in the library using software such as AutoDock Vina or Glide.

-

Score and rank the protein targets based on the predicted binding affinity (e.g., kcal/mol).

Hypothetical Results:

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Binding Site |

| 5-Hydroxytryptamine Receptor 2A (HTR2A) | 6A93 | -9.8 | Orthosteric ligand-binding pocket |

| Monoamine Oxidase B (MAO-B) | 2BYB | -9.2 | Active site |

| Sodium-dependent Dopamine (B1211576) Transporter (DAT) | 4XPA | -8.9 | Substrate-binding site |

Predicted Signaling Pathways and Mechanisms

Based on the prioritized list of hypothetical targets, we can infer potential signaling pathways that this compound might modulate. For instance, interaction with HTR2A, MAO-B, and DAT suggests a potential role in modulating serotonergic and dopaminergic neurotransmission.

This proposed mechanism, centered on the modulation of key proteins in neurotransmitter pathways, aligns with the preliminary suggestion of "cocaine-like activity," as cocaine is known to inhibit the dopamine transporter.[1] However, the predicted interactions with HTR2A and MAO-B suggest a more complex pharmacological profile.

Experimental Validation Protocols

The in silico predictions presented in this guide are hypotheses that require experimental validation. The following are key experimental protocols that would be necessary to confirm the predicted targets and mechanisms.

Binding Assays

Protocol: Surface Plasmon Resonance (SPR)

-

Immobilize the purified recombinant target protein (e.g., HTR2A, MAO-B) on a sensor chip.

-

Prepare a series of concentrations of this compound in a suitable buffer.

-

Flow the this compound solutions over the sensor chip and measure the change in the refractive index in real-time to determine binding kinetics (association and dissociation rates).

-

Calculate the equilibrium dissociation constant (Kd) to quantify binding affinity.

Functional Assays

Protocol: Enzyme Inhibition Assay (for MAO-B)

-

Incubate recombinant human MAO-B with varying concentrations of this compound.

-

Add a suitable substrate for MAO-B (e.g., benzylamine) and a detection reagent that produces a fluorescent or colorimetric signal upon substrate conversion.

-

Measure the signal over time to determine the rate of enzyme activity.

-

Calculate the IC50 value of this compound to quantify its inhibitory potency.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the prediction of biological targets and mechanisms of action for the natural product this compound. By employing a combination of ligand-based and structure-based computational methods, it is possible to generate a prioritized list of putative targets. The hypothetical results presented herein suggest that this compound may exert its effects through the modulation of key proteins in dopaminergic and serotonergic pathways. These computational predictions, while requiring rigorous experimental validation, provide a strong foundation for future research into the therapeutic potential of this and other structurally complex natural products. The integration of in silico and experimental approaches is crucial for accelerating the drug discovery process and unlocking the pharmacological potential of nature's chemical diversity.

References

- 1. CAS 7121-99-5: this compound | CymitQuimica [cymitquimica.com]

- 2. dokumen.pub [dokumen.pub]

- 3. In silico assessment of diterpenes as potential inhibitors of SARS-COV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Erythroxytriol P in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Erythroxytriol P, a diterpenoid natural product, in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the known qualitative solubility and provides a detailed, generalized experimental protocol for researchers to determine the exact solubility parameters in their laboratories.

Core Concepts in Solubility

The solubility of a compound like this compound, with the molecular formula C₂₀H₃₆O₃, is governed by its molecular structure and the physicochemical properties of the solvent.[1] The presence of hydroxyl groups in this compound suggests the potential for hydrogen bonding, which influences its solubility in polar solvents.[1] However, the large hydrocarbon backbone contributes to its nonpolar character, making it soluble in a range of organic solvents.

This compound Solubility Profile

Based on available data from chemical suppliers, this compound is qualitatively known to be soluble in several common organic solvents.[2] While precise solubility limits are not widely published, one supplier offers a 10 mM stock solution in DMSO, providing a single quantitative data point.[2]

Table 1: Summary of this compound Solubility in Organic Solvents

| Solvent | Chemical Formula | Type | Quantitative Solubility Data |

| Chloroform | CHCl₃ | Chlorinated | Data not available |

| Dichloromethane | CH₂Cl₂ | Chlorinated | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Ester | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | ≥ 10 mM |

| Acetone | C₃H₆O | Ketone | Data not available |

Note: The solubility in DMSO is at least 10 mM, as it is available as a stock solution at this concentration. The upper limit of solubility has not been publicly documented.

Experimental Protocol for Determining this compound Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following method is a generalized procedure adapted from established techniques for determining the solubility of organic compounds.

Objective

To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade): Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

-

Glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials.

-

Pipette a known volume of each organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved this compound.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted samples of the saturated solutions.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Logical Diagram for Solubility Determination

The following diagram illustrates the logical steps and considerations for a comprehensive solubility study.

Caption: Logical steps for a comprehensive solubility study.

Conclusion

While the qualitative solubility of this compound in several organic solvents is established, there is a notable lack of quantitative data in the public domain. This guide provides the known information and, more importantly, a detailed experimental protocol for researchers to determine these crucial parameters. Accurate solubility data is fundamental for a wide range of applications, including the design of in vitro biological assays, formulation development for preclinical studies, and the establishment of purification and isolation procedures. The provided workflows and diagrams serve as a clear and structured guide for scientists and professionals in the field of drug development and natural product research.

References

An In-depth Technical Guide on the Thermostability and Degradation Profile of Erythroxytriol P

Disclaimer: Publicly available scientific literature lacks specific experimental data on the thermostability and degradation profile of Erythroxytriol P. This guide is therefore based on the general characteristics of structurally related labdane (B1241275) diterpenoids and established principles of drug stability analysis. The experimental protocols and potential degradation pathways described herein are predictive and represent standard methodologies for this class of compounds.

Introduction

This compound is a natural diterpenoid compound.[1][2] Diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities.[3][4] Understanding the thermostability and degradation profile of a specific diterpenoid like this compound is crucial for its development as a potential therapeutic agent. This information is vital for determining appropriate storage conditions, formulation strategies, and predicting its shelf-life. This technical guide provides a comprehensive overview of the expected thermostability of this compound, potential degradation pathways, and the standard experimental protocols used to assess these characteristics.

Predicted Thermostability of this compound

While specific data for this compound is unavailable, labdane-type diterpenes are generally reported to possess a high degree of thermal stability.[5] The thermostability of a compound is influenced by its molecular structure, including the presence of functional groups that may be susceptible to thermal decomposition.

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value/Range | Notes |

| Melting Point | Not available in literature | The melting point would be a key indicator of purity and solid-state stability. |

| Decomposition Temperature | Expected to be relatively high | Based on the general stability of labdane diterpenoids. This would be the temperature at which the molecule begins to chemically break down. |

| Physical Appearance upon Heating | Potential for color change, melting, or charring | Visual inspection is a preliminary step in thermal analysis. |

Predicted Degradation Profile

The degradation of this compound can be anticipated to occur under various stress conditions, leading to the formation of related impurities. Forced degradation studies are essential to identify these potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

Table 2: Summary of Predicted Forced Degradation Studies for this compound

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C) | Hydrolysis of ester groups (if any), rearrangement of the carbon skeleton, dehydration. |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 60°C) | Saponification of ester groups (if any), potential for epimerization or other base-catalyzed reactions. |

| Oxidative Degradation | 3% - 30% H₂O₂ at room temperature | Oxidation of hydroxyl groups to ketones or aldehydes, epoxidation of any double bonds, cleavage of the carbon skeleton. |

| Thermal Degradation | Dry heat (e.g., 80°C - 120°C) | Dehydration, decarboxylation (if applicable), isomerization, and potentially more complex fragmentation at higher temperatures. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photochemical reactions such as isomerization, oxidation, or cleavage of chemical bonds. |

Experimental Protocols

Detailed methodologies are required to accurately assess the thermostability and degradation profile of this compound. The following are standard experimental protocols that would be employed.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of this compound.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The temperature at which significant weight loss occurs is identified as the decomposition temperature.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and other thermal transitions of this compound.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both pans are heated at a constant rate (e.g., 5°C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks.

-

3. Forced Degradation Studies

-

Objective: To identify potential degradation products and degradation pathways.

-

Methodology:

-

Prepare solutions of this compound in appropriate solvents.

-

For each stress condition (acidic, alkaline, oxidative, thermal, photolytic), expose a separate sample to the specified conditions for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot of the sample.

-

Neutralize acidic and basic samples before analysis.

-

Analyze the stressed samples using a stability-indicating analytical method, typically HPLC-UV.

-

4. Analytical Method for Degradation Product Analysis

-

Objective: To separate, identify, and quantify this compound and its degradation products.

-

Methodology:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is commonly used for the analysis of diterpenoids.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: UV-Vis detector (PDA) to obtain spectral information or a mass spectrometer for structural elucidation.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the identification of unknown degradation products by providing molecular weight and fragmentation data.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile degradation products.

-

Visualizations

Below are diagrams illustrating the logical workflow for assessing the thermostability and degradation of a compound like this compound, as well as a hypothetical degradation pathway.

Caption: Experimental workflow for assessing the thermostability and degradation profile.

Caption: Predicted degradation pathways for this compound under stress conditions.

Conclusion

While specific experimental data on the thermostability and degradation of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its evaluation based on the known properties of labdane diterpenoids and standard pharmaceutical industry practices. The outlined experimental protocols for TGA, DSC, and forced degradation studies, coupled with robust analytical techniques like HPLC and LC-MS, are essential for thoroughly characterizing the stability of this compound. Such studies are a prerequisite for the successful development of this compound into a safe and effective therapeutic agent. Future research should focus on performing these experimental studies to generate specific data for this compound.

References

- 1. This compound | CAS:7121-99-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. CAS 7121-99-5: this compound | CymitQuimica [cymitquimica.com]

- 3. An Overview of Biotransformation and Toxicity of Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Quantum Chemical Calculations on the Erythroxytriol P Structure: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantum chemical calculation data for the Erythroxytriol P structure is not publicly available. This guide provides a comprehensive framework and representative data based on computational studies of structurally related tropane (B1204802) alkaloids and diterpenoids, such as cocaine and ent-kaurane diterpenes. The methodologies and illustrative data herein serve as a robust reference for initiating such studies on this compound.

Introduction

This compound is a diterpenoid compound that has been identified in plants of the Erythroxylum genus. Its complex structure, featuring a tropane-like skeleton, necessitates the use of computational chemistry for a deeper understanding of its electronic properties, reactivity, and potential biological interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the conformational landscape, electronic structure, and spectroscopic properties of such natural products.

This technical guide outlines the standard computational protocols applicable to this compound, presents expected quantitative data in a structured format, and visualizes the typical workflow and biosynthetic context.

Methodologies for Quantum Chemical Calculations

The following protocols are standard for the quantum chemical analysis of natural products like this compound and its analogues.

2.1. Geometry Optimization and Vibrational Frequency Analysis

A crucial first step in computational analysis is to find the minimum energy conformation of the molecule.

-

Software: Gaussian 16, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a common and effective method. The B3LYP hybrid functional is frequently used for organic molecules as it provides a good balance between accuracy and computational cost.[1]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is recommended for accurate geometry and property calculations.[2]

-

Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, using water or another relevant solvent.

-

Procedure:

-

An initial 3D structure of this compound is generated.

-

A full geometry optimization is performed without constraints.

-

Vibrational frequency analysis is then conducted at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

2.2. Electronic Structure Analysis

Understanding the electronic properties is key to predicting reactivity and intermolecular interactions.

-

Method: Using the optimized geometry, a single-point energy calculation is performed.

-

Properties Calculated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[1]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding.

-

2.3. Spectroscopic Property Prediction

Computational methods can predict various spectra to aid in experimental characterization.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts. These can be correlated with experimental data to confirm the structure.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

-

Vibrational Circular Dichroism (VCD): For chiral molecules like this compound, VCD spectra can be simulated to determine the absolute configuration by comparing the calculated spectrum with the experimental one.

Quantitative Data Summary

The following tables present hypothetical yet representative data for this compound, based on calculations performed on similar molecules like cocaine isomers and ent-kaurane diterpenes.[1][2]

Table 1: Calculated Thermodynamic and Electronic Properties of this compound

| Property | Value | Unit | Method/Basis Set |

| Total Electronic Energy | (Hypothetical Value) | Hartrees | B3LYP/6-311++G(d,p) |

| Gibbs Free Energy | (Hypothetical Value) | Hartrees | B3LYP/6-311++G(d,p) |

| Dipole Moment | (Hypothetical Value) | Debye | B3LYP/6-311++G(d,p) |

| HOMO Energy | (Hypothetical Value) | eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | (Hypothetical Value) | eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | (Hypothetical Value) | eV | B3LYP/6-311++G(d,p) |

Table 2: Predicted Spectroscopic Data for this compound

| Data Type | Key Predicted Values | Method |

| ¹³C NMR | (List of hypothetical chemical shifts in ppm) | GIAO-B3LYP/6-311++G(d,p) |

| ¹H NMR | (List of hypothetical chemical shifts in ppm) | GIAO-B3LYP/6-311++G(d,p) |

| IR | (List of hypothetical key vibrational frequencies in cm⁻¹) | B3LYP/6-311++G(d,p) |

| UV-Vis | (Hypothetical λmax in nm) | TD-B3LYP/6-311++G(d,p) |

Visualizations

4.1. Workflow for Quantum Chemical Calculations

The following diagram illustrates the typical workflow for the computational analysis of a natural product like this compound.

4.2. Biosynthesis Pathway of Tropane Alkaloids

This compound belongs to a class of compounds that share biosynthetic origins with other tropane alkaloids. The diagram below shows a simplified, generalized biosynthetic pathway leading to the core tropane skeleton, which is a precursor to a wide array of compounds found in Erythroxylum species.

Conclusion

While direct computational studies on this compound are yet to be published, the methodologies and expected outcomes can be reliably inferred from research on analogous compounds. The application of DFT and other quantum chemical methods is indispensable for characterizing its three-dimensional structure, electronic properties, and reactivity. This theoretical framework not only supports experimental data interpretation but also guides future research in drug discovery and development by providing insights into the molecule's potential interactions with biological targets. The protocols and illustrative data presented in this guide offer a comprehensive starting point for researchers aiming to explore the computational chemistry of this compound.

References

Methodological & Application

Application Note: Quantification of Erythroxytriol P using High-Performance Liquid Chromatography

Abstract

This application note presents a detailed protocol for the quantitative analysis of Erythroxytriol P in aqueous samples using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD). Due to the likely physicochemical properties of this compound, a hydrophilic, non-volatile polyol phosphate (B84403), a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method has been developed to achieve optimal retention and separation from potential matrix interferences. This document provides comprehensive guidelines for researchers, scientists, and drug development professionals on sample preparation, chromatographic conditions, and data analysis.

Introduction

This compound is a polar organic molecule of interest in various biochemical and pharmaceutical research areas. Its structure, suggested by its nomenclature, likely consists of a C4 sugar alcohol backbone with a phosphate group, rendering it highly hydrophilic and non-volatile. These characteristics present a challenge for traditional reversed-phase HPLC methods, which are typically used for non-polar analytes. Furthermore, the absence of a significant chromophore in its structure precludes the use of UV-Vis detection.

To overcome these analytical hurdles, this protocol employs a HILIC separation mode, which is ideal for retaining and separating highly polar compounds. In combination with a universal detector like CAD, which does not require the analyte to have a chromophore, this method allows for sensitive and accurate quantification.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Ammonium formate (B1220265), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

0.22 µm syringe filters (e.g., PVDF or nylon)

Standard and Sample Preparation

2.2.1. Standard Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and ultrapure water to create a 1 mg/mL stock solution.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Store the stock solution at 2-8°C.

2.2.2. Calibration Standards

-

Perform serial dilutions of the 1 mg/mL stock solution using a 75:25 (v/v) acetonitrile/water mixture to prepare calibration standards at concentrations of 100, 50, 25, 10, 5, and 1 µg/mL.

-

Transfer an aliquot of each standard to an HPLC vial for analysis.

2.2.3. Sample Preparation

-

For aqueous samples, perform a protein precipitation step if proteins are present by adding 3 parts of cold acetonitrile to 1 part of the sample.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

HPLC-CAD Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | Charged Aerosol Detector (CAD) |

| Column | Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid |

| Mobile Phase B | 10 mM Ammonium formate in 50:50 Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | 0-1 min: 0% B; 1-8 min: 0-50% B; 8-8.1 min: 50-0% B; 8.1-12 min: 0% B (Re-equilibration) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

| CAD Settings | Evaporation Temp: 35°C; Nebulizer Gas (N2): 60 psi; Filter: None |

Data Presentation

The developed method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | R² | Equation |

| This compound | 1 - 100 | 0.9992 | y = 1.254x + 0.873 |

Table 2: Precision and Accuracy

| Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=6) | Intra-day Precision (%RSD) | Accuracy (%) |

| 5.0 | 4.95 ± 0.18 | 3.6 | 99.0 |

| 25.0 | 25.4 ± 0.61 | 2.4 | 101.6 |

| 75.0 | 74.1 ± 1.55 | 2.1 | 98.8 |

Table 3: Limits of Detection and Quantification

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 0.3 | 1.0 |

Visualization

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Conclusion

The HILIC-HPLC-CAD method described in this application note provides a reliable, sensitive, and accurate means for quantifying this compound in aqueous matrices. The protocol is robust and can be readily implemented in analytical laboratories for routine analysis. The provided experimental details, along with the performance data, demonstrate the suitability of this method for applications in research and drug development.

Application Notes and Protocols for the GC-MS Analysis of Erythroxytriol P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P, a diterpenoid with the chemical formula C₂₀H₃₆O₃, is a natural product of interest in various research fields.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the presence of three polar hydroxyl groups, this compound is not directly amenable to GC-MS analysis.[1][3] A crucial derivatization step is required to convert the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers, making the compound suitable for gas chromatographic separation and subsequent mass spectrometric detection.

This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and expected quantitative data.

Quantitative Data

The following table summarizes the expected quantitative data for the tris-trimethylsilyl (tris-TMS) derivative of this compound. The predicted mass-to-charge ratios (m/z) of the key fragment ions are based on common fragmentation patterns of silylated steroids and diterpenoids. The exact retention time is dependent on the specific chromatographic conditions and system.

| Parameter | Value | Details |

| Compound Name | This compound tris-TMS ether | |

| Molecular Formula | C₂₉H₆₀O₃Si₃ | |

| Molecular Weight | 541.0 g/mol | |

| Predicted Retention Time | Variable | Dependent on GC conditions. |

| Predicted Molecular Ion (M⁺) | m/z 540 | May be of low abundance or absent. |

| Predicted Key Fragment Ions (m/z) | 525 | [M-15]⁺, loss of a methyl group from a TMS group. |

| 450 | [M-90]⁺, loss of trimethylsilanol (B90980) (TMSOH). | |

| 435 | [M-15-90]⁺, sequential loss of a methyl group and TMSOH. | |

| 360 | [M-2x90]⁺, loss of two TMSOH groups. | |

| 129 | Characteristic ion for TMS derivatives of hydroxylated steroids. | |

| 73 | [(CH₃)₃Si]⁺, characteristic ion for TMS derivatives. |

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of this compound from complex matrices.

Materials:

-

C18 SPE cartridges

-

Water

-

Hexane

-

Ethyl acetate

-

Nitrogen gas evaporator

Procedure:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the sample (dissolved in a minimal amount of a suitable solvent) onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute this compound with 5 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization (Silylation)

To enhance volatility for GC-MS analysis, the hydroxyl groups of this compound must be derivatized to form trimethylsilyl (B98337) (TMS) ethers.[4][5]

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) or Acetonitrile (anhydrous)

-

Heating block or oven

Procedure:

-

Reconstitute the dried sample extract from the sample preparation step in 100 µL of anhydrous pyridine or acetonitrile.

-

Add 100 µL of BSTFA with 1% TMCS to the sample vial.

-

Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

GC Conditions:

| Parameter | Setting |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min. |

MS Conditions:

| Parameter | Setting |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 50-600 |

| Solvent Delay | 5 min |

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The protocol outlined in this document provides a comprehensive framework for the successful analysis of this compound by Gas Chromatography-Mass Spectrometry. The critical step of silylation is detailed to ensure the compound's volatility and thermal stability for gas chromatographic analysis. The provided quantitative data, although predictive for the mass fragments, offers a solid basis for the identification and characterization of this compound in various sample matrices. Researchers are encouraged to optimize the chromatographic conditions for their specific instrumentation to achieve the best possible separation and sensitivity.

References

- 1. CAS 7121-99-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Terpenes 4 page [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of Erythroxytriol P from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P is a naturally occurring diterpenoid compound that has been identified in plant species such as Erythroxylum cuneatum and Sapium discolor.[1] As a member of the diverse family of terpenoids, this compound holds potential for further investigation into its chemical properties and biological activities. Diterpenes, including this compound, are known to possess a wide range of pharmacological effects, making them of significant interest to the drug development community.

This document provides a detailed protocol for the extraction and purification of this compound from plant material. The methodology is based on established techniques for the isolation of diterpenoids and other terpenoids from complex plant matrices. The protocol is designed to be a comprehensive guide for researchers, offering a step-by-step workflow from sample preparation to the isolation of the pure compound. While specific quantitative data for the extraction of this compound is not extensively available in the literature, this protocol provides a robust framework for achieving successful isolation and will enable researchers to generate such data.

Logical Relationship of this compound

Caption: Classification of this compound.

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from dried plant material. Researchers should optimize the parameters based on the specific plant source and available equipment.

1. Plant Material Preparation

-

1.1. Collection and Identification: Collect the desired plant material (e.g., leaves, bark, or roots of Erythroxylum cuneatum or Sapium discolor). Ensure proper botanical identification of the plant species.

-

1.2. Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of chemical constituents. Alternatively, use a plant dryer at a controlled temperature (typically 40-50°C).

-

1.3. Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

2. Solvent Extraction

-

2.1. Maceration (Cold Extraction):

-

Place the powdered plant material in a large glass container with a lid.

-

Add a suitable organic solvent, such as methanol (B129727) or ethanol, to completely submerge the powder (e.g., a 1:10 solid-to-solvent ratio).

-

Seal the container and let it stand at room temperature for 3-5 days with occasional shaking.

-

Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

-

Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

2.2. Soxhlet Extraction (Hot Extraction):

-

Place the powdered plant material in a thimble and insert it into a Soxhlet apparatus.

-

Add a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to the round-bottom flask.

-

Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the desired compounds.

-

Continue the extraction for several hours (typically 8-12 hours) until the solvent in the siphon tube becomes colorless.

-

-

2.3. Solvent Evaporation:

-

Concentrate the combined crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous residue.

-

3. Liquid-Liquid Partitioning (Fractionation)

-

3.1. Purpose: To separate compounds based on their polarity.

-

3.2. Procedure:

-

Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Transfer the solution to a separatory funnel.

-

Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like hexane, followed by dichloromethane (B109758) or chloroform, and then ethyl acetate (B1210297).

-

Collect each solvent fraction separately.

-

Evaporate the solvent from each fraction using a rotary evaporator.

-

4. Chromatographic Purification

-

4.1. Column Chromatography:

-

Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the most promising fraction (likely the ethyl acetate or dichloromethane fraction based on the polarity of diterpenoids) in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, gradually increasing the polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Collect the eluting fractions in separate test tubes.

-

-

4.2. Thin-Layer Chromatography (TLC):

-

Monitor the fractions collected from the column chromatography using TLC plates.

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Combine the fractions that show a similar TLC profile and contain the spot corresponding to the desired compound.

-

-

4.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the combined fractions to Prep-HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water).

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

5. Structure Elucidation

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC, HSQC)

-

Mass Spectrometry (MS)

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Extraction and Purification Workflow

Caption: Workflow for this compound extraction.

Data Presentation

The following table provides a template for summarizing the quantitative data that should be collected during the extraction and purification process. The values presented are hypothetical and will vary depending on the plant source, extraction method, and efficiency of the purification steps.

| Stage of Process | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) | Method of Purity Analysis |

| Crude Extraction | 1000 (Dried Plant Powder) | 50.0 | 5.0 | <10 | TLC |

| Liquid-Liquid Partitioning (Ethyl Acetate Fraction) | 50.0 (Crude Extract) | 10.0 | 20.0 (from crude) | 25-40 | TLC, HPLC |